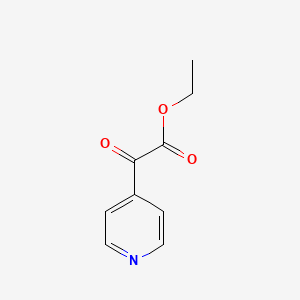

Ethyl 2-oxo-2-(pyridin-4-YL)acetate

Description

Ethyl 2-oxo-2-(pyridin-4-yl)acetate (CAS 112158-56-2) is an organic compound featuring a pyridine ring substituted at the para position with a 2-oxoacetate ethyl ester moiety. Its molecular formula is C₁₂H₁₃N₃O₃, and it is structurally characterized by the presence of a pyridin-4-yl group directly bonded to a ketone-oxygenated acetate chain . This compound is primarily utilized in pharmaceutical synthesis and serves as a reference material in drug development due to its role in constructing heterocyclic frameworks common in bioactive molecules .

Synthetic routes often involve coupling pyridine derivatives with ethyl glyoxylate or via nucleophilic substitution reactions. For instance, analogous compounds like N-(4-chloro-3-(2-oxo-2-(pyridin-4-yl)ethyl)phenyl)-2-(4-ethylphenoxy)acetamide have been synthesized in 83% yield using column chromatography purification . Similar methodologies, such as sodium borohydride reductions and silica gel chromatography, are employed for related esters .

Properties

IUPAC Name |

ethyl 2-oxo-2-pyridin-4-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-3-5-10-6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBYDQQNQFVUMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Ethyl 2-oxo-2-(pyridin-4-YL)acetate involves the esterification of 2-oxo-2-(pyridin-4-YL)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(pyridin-4-YL)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: 2-oxo-2-(pyridin-4-YL)acetic acid.

Reduction: Ethyl 2-hydroxy-2-(pyridin-4-YL)acetate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-2-(pyridin-4-YL)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is used in the production of agrochemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(pyridin-4-YL)acetate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Key Observations :

- Pyridine Position: The para (4-yl) substitution in the target compound confers distinct electronic and steric properties compared to meta (3-yl) analogs.

- Ester Groups: Replacement of the ethyl group with methyl (e.g., Methyl 3-(4-pyridyl)-3-oxopropanoate) alters lipophilicity and metabolic stability .

Physicochemical Properties

However, structural analogs provide indirect insights:

- Melting Points: Ethyl 2-oxo-2-((2-(phenylethynyl)phenyl)amino)acetate (a phenyl-substituted analog) melts at 84.5–86.0°C , suggesting that bulkier substituents increase crystallinity.

- Solubility : Pyridin-4-yl derivatives generally exhibit higher aqueous solubility than thiazole- or isothiazolo-containing analogs due to the polarizable nitrogen in the pyridine ring .

Biological Activity

Ethyl 2-oxo-2-(pyridin-4-YL)acetate is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current literature.

Chemical Structure and Synthesis

This compound has the molecular formula . The synthesis typically involves the esterification of 2-hydroxy-2-(pyridin-4-yl)acetic acid with ethanol, often using an acid catalyst such as sulfuric acid under reflux conditions. This method allows for efficient production, which can be scaled up in industrial settings using continuous flow reactors for better control over reaction parameters.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The hydroxy group can form hydrogen bonds with enzymes and receptors, while the ester group may undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various pathogens, including Gram-positive cocci and Gram-negative rods. In vitro testing demonstrated that derivatives of this compound exhibit significant antibacterial effects, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Its structural similarity to certain biological molecules allows it to interact with enzyme active sites, potentially inhibiting their activity. This property is particularly relevant in therapeutic contexts where enzyme modulation is desired.

Cytotoxicity and Antiviral Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxicity and antiviral activity against HIV-1. While some derivatives showed promise in inhibiting viral replication, they also exhibited non-cytotoxic profiles against host cells, indicating a favorable therapeutic window .

Case Studies and Research Findings

Comparison with Similar Compounds

This compound can be compared with other similar compounds based on their structural configurations and biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate | Different pyridine substitution | Antimicrobial properties similar to Ethyl 2-oxo derivative |

| Ethyl 3-hydroxy-4-(pyridin-3-yloxy)butanoate | Altered functional groups | Potential enzyme inhibition but lower activity than Ethyl 2-oxo derivative |

| Ethyl 2-[3-pyrazolyl]acetate | Incorporates pyrazole moiety | Enhanced reactivity and potential for diverse biological interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.